N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-3-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

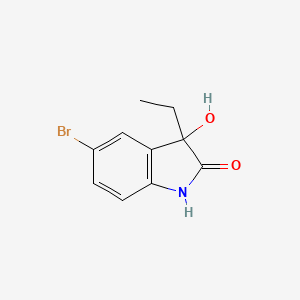

Thiazole is a type of organic compound that contains a ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms . It’s an important heterocycle in the world of chemistry. The thiazole ring has many reactive positions where various chemical reactions may take place . Similarly, 1,3,4-thiadiazole is another type of organic compound that contains a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms .

Molecular Structure Analysis

The molecular structure of thiazole-based compounds is characterized by the presence of sulfur and nitrogen in the ring, which allows the pi (π) electrons to move freely from one bond to other bonds, rendering aromatic ring properties .

Chemical Reactions Analysis

Thiazole-based compounds can undergo various chemical reactions due to the reactive positions on the thiazole ring. These reactions can include donor–acceptor reactions, nucleophilic reactions, and oxidation reactions .

Scientific Research Applications

Synthesis and Structural Characterization

One study outlines the synthesis of thiadiazolobenzamide derivatives, including a compound similar in structural motif to the one of interest, through cyclization reactions of thioxothiourea, followed by the formation of complexes with Ni and Pd ions. The characterization employed techniques such as IR, 1H-NMR, 13C-NMR spectroscopy, mass spectrometry, and X-ray crystallography, elucidating the structure and formation of a new bond between sulfur and nitrogen atoms (Adhami et al., 2012).

Another study reports the microwave-assisted synthesis of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives. The study highlights a solvent-free method under microwave irradiation, with structures confirmed by IR, NMR, mass spectral studies, and elemental analysis. Although the focus was on anticancer activity, the synthesis process contributes valuable knowledge to the chemical manipulation and potential application areas of such compounds (Tiwari et al., 2017).

Mechanism of Action

Properties

IUPAC Name |

N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3N5O2S3/c1-8-6-27-13(20-8)21-11(25)7-28-15-24-23-14(29-15)22-12(26)9-3-2-4-10(5-9)16(17,18)19/h2-6H,7H2,1H3,(H,20,21,25)(H,22,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLZVRLURHODMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((5-((4-chlorobenzyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2595546.png)

![2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2595547.png)

![N-(3,4-difluorophenyl)-3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2595548.png)

![1,3-Benzothiazol-2-yl-[2-(2-methylpyrazol-3-yl)piperidin-1-yl]methanone](/img/structure/B2595556.png)

![N-(cyanomethyl)-2-{[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino}acetamide](/img/structure/B2595557.png)